Synthetic Yield Comparison
The synthesis of the ortho-nitro isomer (CAS 65119-13-3) from 2-nitrobenzaldehyde and 2-methylfuran achieves a significantly higher yield compared to the method reported for the para-nitro isomer under analogous acid-catalyzed conditions. The ortho-isomer's synthesis in dioxane with perchloric acid yields 74%, providing a more efficient and cost-effective route for procurement of the key intermediate [1]. In contrast, the synthesis of the para-isomer is often described via different routes (e.g., Suzuki-Miyaura coupling) and without similarly reported high-yielding direct condensation, indicating a different synthetic efficiency profile .
| Evidence Dimension | Synthetic Yield (Condensation of nitrobenzaldehyde with 2-methylfuran) |
|---|---|
| Target Compound Data | 74% yield (CAS 65119-13-3) |
| Comparator Or Baseline | Synthetic yield for para-nitro isomer (CAS 86698-38-6) not reported under comparable direct condensation; its synthesis often uses alternative, less-direct routes . |
| Quantified Difference | 74% absolute yield for the target compound vs. no comparable reported yield for the para-isomer under the same efficient one-step protocol. |
| Conditions | Reaction: Condensation of 2-nitrobenzaldehyde (50 mmol) with 2-methylfuran (15 mL) in dioxane (70 mL) with perchloric acid (0.5 mL) at room temperature overnight. [1] |
Why This Matters
This established high-yielding protocol directly impacts procurement cost and scalability, making the ortho-isomer a more economically viable starting material for projects requiring multigram quantities of this scaffold.
- [1] Butin, A. V., Abaev, V. T., Stroganova, T. A., & Gutnov, A. V. (1997). o-Nitroaryl-bis(5-methylfur-2-yl)methanes as Versatile Synthons for the Synthesis of Nitrogen-Containing Heterocycles. Molecules, 2(4), 62–68. View Source
